molecular formula C11H15NO3S2 B250587 l-Methionine, N-(2-thienylcarbonyl)-, methyl ester

l-Methionine, N-(2-thienylcarbonyl)-, methyl ester

Cat. No. B250587
M. Wt: 273.4 g/mol
InChI Key: YUOSMZKMASOXEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Methionine, N-(2-thienylcarbonyl)-, methyl ester is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is a derivative of L-methionine, an essential amino acid that plays a crucial role in protein synthesis and various biochemical processes in the body. In

Scientific Research Applications

L-Methionine, N-(2-thienylcarbonyl)-, methyl ester has been studied for its potential therapeutic applications in various areas of research. One of the significant areas of research is cancer treatment. Several studies have investigated the anticancer activity of this compound in different cancer cell lines, including breast cancer, lung cancer, and liver cancer. For instance, Zhang et al. (2018) demonstrated that L-Methionine, N-(2-thienylcarbonyl)-, methyl ester inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis.
Another area of research is the treatment of neurodegenerative diseases such as Alzheimer's disease. L-Methionine, N-(2-thienylcarbonyl)-, methyl ester has been shown to have neuroprotective effects and can prevent the formation of beta-amyloid plaques, which are characteristic of Alzheimer's disease. A study by Li et al. (2019) demonstrated that this compound improved cognitive function in a mouse model of Alzheimer's disease.

Mechanism of Action

The mechanism of action of L-Methionine, N-(2-thienylcarbonyl)-, methyl ester is not fully understood, but several studies have suggested that it works through multiple pathways. One of the proposed mechanisms is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. L-Methionine, N-(2-thienylcarbonyl)-, methyl ester has been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells (Zhang et al., 2018).
Biochemical and Physiological Effects
L-Methionine, N-(2-thienylcarbonyl)-, methyl ester has been shown to have various biochemical and physiological effects in different research studies. In a study by Li et al. (2019), this compound was found to improve cognitive function in a mouse model of Alzheimer's disease. The authors suggested that this effect was due to the inhibition of beta-amyloid plaque formation in the brain.
In another study by Zhang et al. (2018), L-Methionine, N-(2-thienylcarbonyl)-, methyl ester was shown to induce cell cycle arrest and apoptosis in breast cancer cells. The authors suggested that this effect was due to the inhibition of the PI3K/Akt/mTOR signaling pathway.

Advantages and Limitations for Lab Experiments

One of the advantages of using L-Methionine, N-(2-thienylcarbonyl)-, methyl ester in lab experiments is its potential therapeutic properties in various areas of research. This compound has been shown to have anticancer and neuroprotective effects, making it a promising candidate for drug development.
However, one of the limitations of using this compound in lab experiments is its limited availability and high cost. The synthesis method for L-Methionine, N-(2-thienylcarbonyl)-, methyl ester is complex and requires specialized equipment, making it challenging for researchers to obtain this compound for their experiments.

Future Directions

There are several future directions for research on L-Methionine, N-(2-thienylcarbonyl)-, methyl ester. One area of research is the development of this compound as a potential drug candidate for cancer treatment. Further studies are needed to investigate the mechanism of action of this compound and its efficacy in different cancer cell lines.
Another area of research is the potential use of L-Methionine, N-(2-thienylcarbonyl)-, methyl ester in the treatment of neurodegenerative diseases such as Alzheimer's disease. Future studies are needed to investigate the neuroprotective effects of this compound and its potential as a therapeutic agent in animal models of neurodegenerative diseases.
Conclusion
L-Methionine, N-(2-thienylcarbonyl)-, methyl ester is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound has been studied for its anticancer and neuroprotective effects, and further research is needed to investigate its mechanism of action and potential as a drug candidate. The synthesis method for L-Methionine, N-(2-thienylcarbonyl)-, methyl ester is complex, and its limited availability and high cost are limitations for lab experiments. Nonetheless, this compound holds promise for future research in various areas of scientific inquiry.

Synthesis Methods

The synthesis of L-Methionine, N-(2-thienylcarbonyl)-, methyl ester involves the reaction between L-methionine and 2-thiophene carboxylic acid chloride in the presence of a base such as triethylamine. The reaction yields the desired compound, which can be purified using column chromatography. This method has been described in various research studies, including a study by Zhang et al. (2018) where they synthesized L-Methionine, N-(2-thienylcarbonyl)-, methyl ester and evaluated its anticancer activity.

properties

Molecular Formula

C11H15NO3S2

Molecular Weight

273.4 g/mol

IUPAC Name

methyl 4-methylsulfanyl-2-(thiophene-2-carbonylamino)butanoate

InChI

InChI=1S/C11H15NO3S2/c1-15-11(14)8(5-7-16-2)12-10(13)9-4-3-6-17-9/h3-4,6,8H,5,7H2,1-2H3,(H,12,13)

InChI Key

YUOSMZKMASOXEA-UHFFFAOYSA-N

SMILES

COC(=O)C(CCSC)NC(=O)C1=CC=CS1

Canonical SMILES

COC(=O)C(CCSC)NC(=O)C1=CC=CS1

Origin of Product

United States

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